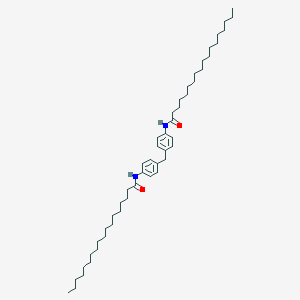
Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate (DMTDO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DMTDO is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has potential applications in various fields of scientific research. In medicinal chemistry, Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has been studied for its anti-inflammatory and anticancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation and cancer. Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
In organic synthesis, Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has been used as a reagent for the synthesis of various compounds, including β-lactams, β-amino acids, and pyrrolidines. It has been found to be a highly efficient and selective reagent for these reactions.
In materials science, Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has been studied for its potential as a building block for the synthesis of various polymers and materials. It has been found to be a highly versatile and functional building block due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate is related to its ability to inhibit the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which play a crucial role in the development of inflammation and cancer. Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid into prostaglandins.
Biochemical and Physiological Effects
Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate inhibits the activity of COX-2 with an IC50 value of 1.3 μM. It has also been found to inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have shown that Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate is its high selectivity and efficiency in various reactions. It has been found to be a highly versatile and functional building block for the synthesis of various polymers and materials. However, one of the main limitations of Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate is its high cost and limited availability. It is also a highly reactive compound that requires careful handling and storage.
Zukünftige Richtungen
There are various future directions for research on Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate. One of the main areas of research is the development of new methods for the synthesis of Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate and its derivatives. Another area of research is the elucidation of the mechanism of action of Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate and its potential applications in the treatment of inflammation and cancer. Additionally, research on the potential use of Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate as a drug delivery system and as a building block for the synthesis of various materials and polymers is also an area of interest.
Synthesemethoden
Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate can be synthesized using various methods, including the reaction of dimethyl fumarate with ethyl glyoxylate in the presence of a base or by the reaction of dimethyl fumarate with diethyl oxalate in the presence of a catalyst. The latter method is more efficient and yields higher purity Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate. The reaction proceeds via a Michael addition followed by intramolecular cyclization to form the tetrahydrofuran ring.
Eigenschaften
CAS-Nummer |
16496-38-1 |
|---|---|
Produktname |
Dimethyl tetrahydro-5-oxofuran-2,3-dicarboxylate |
Molekularformel |
C8H10O6 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
dimethyl 5-oxooxolane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O6/c1-12-7(10)4-3-5(9)14-6(4)8(11)13-2/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
ZTQAVXKHIVFJHN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)OC1C(=O)OC |
Kanonische SMILES |
COC(=O)C1CC(=O)OC1C(=O)OC |
Andere CAS-Nummern |
16496-38-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




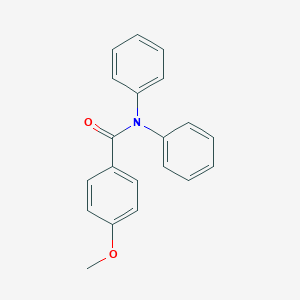
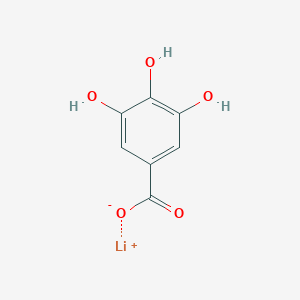
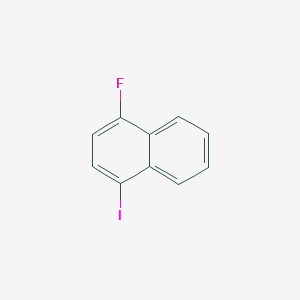
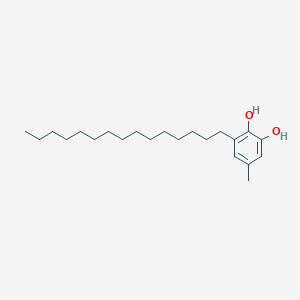
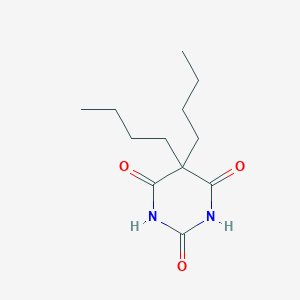
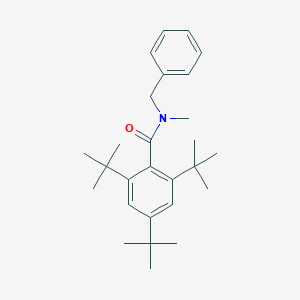
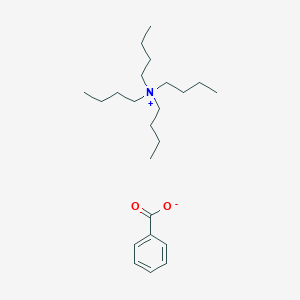
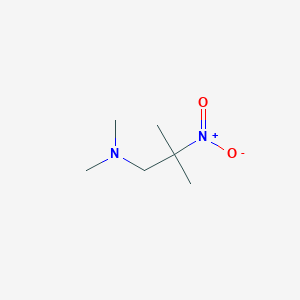
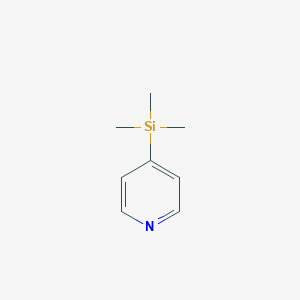
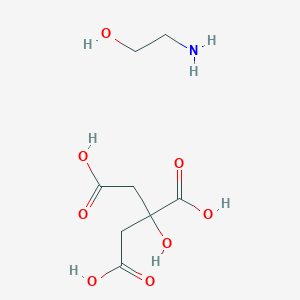
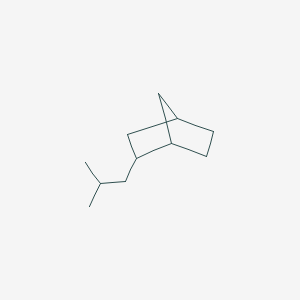
![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
